molecular formula C10H14N2O B069064 N-(2-aminophenyl)-N-methylpropanamide CAS No. 169330-11-4

N-(2-aminophenyl)-N-methylpropanamide

Cat. No.: B069064
CAS No.: 169330-11-4
M. Wt: 178.23 g/mol
InChI Key: INHBHUYKJITFKQ-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-N-methylpropanamide is a substituted propanamide featuring a 2-aminophenyl group and a methyl group attached to the amide nitrogen. Its molecular formula is C₁₀H₁₃N₂O, with a molecular weight of 177.23 g/mol. The compound’s structure combines a primary amine on the phenyl ring with a methylated amide, making it a versatile intermediate in pharmaceutical synthesis.

Properties

CAS No.

169330-11-4

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-(2-aminophenyl)-N-methylpropanamide

InChI

InChI=1S/C10H14N2O/c1-3-10(13)12(2)9-7-5-4-6-8(9)11/h4-7H,3,11H2,1-2H3

InChI Key

INHBHUYKJITFKQ-UHFFFAOYSA-N

SMILES

CCC(=O)N(C)C1=CC=CC=C1N

Canonical SMILES

CCC(=O)N(C)C1=CC=CC=C1N

Synonyms

Propanamide, N-(2-aminophenyl)-N-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of N-(2-aminophenyl)-N-methylpropanamide with structurally related compounds, focusing on substituents, physicochemical properties, and pharmacological relevance.

Substituent Variations on the Aromatic Ring

a) N-(2-Fluorophenyl)-N-methylpropanamide
  • Molecular Formula: C₁₀H₁₁FNO
  • Molecular Weight : 180.20 g/mol
  • Key Differences: The 2-fluorophenyl group replaces the 2-aminophenyl moiety.
b) N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide
  • Molecular Formula : C₁₅H₁₃Cl₂FN₂O₂
  • Molecular Weight : 343.19 g/mol
  • Key Differences: Incorporates a dichlorophenoxy group on the propanamide chain and a fluorine atom on the phenyl ring. The additional chlorine atoms and phenoxy group may improve binding to hydrophobic enzyme pockets, as seen in antifungal or anticancer agents .
c) N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Molecular Formula: C₂₃H₂₁ClNO₂
  • Molecular Weight : 378.87 g/mol
  • Key Differences : Derived from naproxen, this compound features a 6-methoxynaphthalenyl group linked to the propanamide. Such hybrids are designed to merge NSAID activity with enhanced pharmacokinetics .

Variations in the Amide Chain

a) N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Molecular Formula : C₂₅H₂₅N₂O₂
  • Molecular Weight : 393.48 g/mol
  • Key Differences: The tryptamine-derived ethylindole group replaces the 2-aminophenyl substituent. This modification targets serotonin receptors or viral proteases, as explored in SARS-CoV-2 research .
b) 2-{[(2-Chlorophenyl)methyl]amino}-N-phenylpropanamide
  • Molecular Formula : C₁₆H₁₇ClN₂O
  • Molecular Weight : 288.77 g/mol
  • Key Differences: A chlorobenzylamino group on the propanamide chain introduces steric bulk and lipophilicity, which could influence blood-brain barrier penetration .

Pharmacological Implications

  • This compound: The primary amine on the phenyl ring allows for functionalization (e.g., acylation, sulfonation) to optimize solubility or target specificity.
  • Naproxen Derivatives (e.g., ): These amides retain cyclooxygenase (COX) inhibition but may exhibit reduced gastrointestinal toxicity due to altered absorption .
  • Flurbiprofen-Amphetamine Hybrids (): Combine anti-inflammatory and stimulant properties, suggesting dual-action therapeutics for pain management with reduced sedation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound C₁₀H₁₃N₂O 177.23 2-Aminophenyl, methylamide Kinase inhibitors, CNS drugs
N-(2-Fluorophenyl)-N-methylpropanamide C₁₀H₁₁FNO 180.20 2-Fluorophenyl, methylamide Metabolic stability studies
N-(3-Chlorophenethyl)-naproxen propanamide C₂₃H₂₁ClNO₂ 378.87 6-Methoxynaphthalenyl, chlorophenethyl NSAID hybrids
N-(5-Amino-2-fluorophenyl)-dichlorophenoxy C₁₅H₁₃Cl₂FN₂O₂ 343.19 Dichlorophenoxy, 5-amino-2-fluorophenyl Antifungal agents

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